molecular formula C24H24N2O4 B11103769 N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methoxy-2-phenylacetohydrazide

N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methoxy-2-phenylacetohydrazide

Cat. No.: B11103769
M. Wt: 404.5 g/mol
InChI Key: FBOCRNVXYIHBTN-PCLIKHOPSA-N
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Description

N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methoxy-2-phenylacetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methoxy-2-phenylacetohydrazide typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-methoxy-2-phenylacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatographic techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methoxy-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methoxy-2-phenylacetohydrazide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s hydrazide group is known for its potential biological activity, making it a candidate for studies in drug development and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methoxy-2-phenylacetohydrazide exerts its effects is primarily through its interaction with biological molecules. The hydrazide group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-methoxy-2-phenylacetohydrazide
  • N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanylacetohydrazide

Uniqueness

N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methoxy-2-phenylacetohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methoxy-2-phenylacetohydrazide, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

2-methoxy-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C24H24N2O4/c1-28-22-15-19(13-14-21(22)30-17-18-9-5-3-6-10-18)16-25-26-24(27)23(29-2)20-11-7-4-8-12-20/h3-16,23H,17H2,1-2H3,(H,26,27)/b25-16+

InChI Key

FBOCRNVXYIHBTN-PCLIKHOPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)OC)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)OC)OCC3=CC=CC=C3

Origin of Product

United States

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